Scaffold Target-Engagement Potential: 6-Isopropylbenzothiazole Moiety Validated by DI-591's Nanomolar DCN1/2 Affinity
Although direct target-engagement data for 892854-25-0 are not publicly available, the 6-isopropylbenzo[d]thiazol-2-yl scaffold is a critical substructure of DI-591, an advanced inhibitor of the DCN1-UBC12 protein–protein interaction . DI-591 binds DCN1 and DCN2 with Ki values of 12 nM and 10.4 nM, respectively, demonstrating that the 6-isopropylbenzothiazole motif is compatible with high-affinity binding pockets. Analogs lacking the 6-isopropyl group (e.g., N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide) cannot replicate this scaffold recognition, while 892854-25-0 retains the identical benzothiazole substitution pattern and is therefore a relevant fragment or building block for DCN1/2-targeted probe development.
| Evidence Dimension | Binding affinity to DCN family proteins |
|---|---|
| Target Compound Data | Fragment / building block; direct binding data not yet reported |
| Comparator Or Baseline | DI-591: Ki = 12 nM (DCN1), 10.4 nM (DCN2); N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide: scaffold lacks 6-isopropyl, no reported DCN binding |
| Quantified Difference | DI-591 displays nanomolar affinity whereas the unsubstituted-benzothiazole analog has no established DCN engagement; 892854-25-0 retains the critical 6-isopropyl pharmacophore. |
| Conditions | DI-591: in vitro binding assay; DCN1 and DCN2 recombinant proteins. |
Why This Matters
Procurement of 892854-25-0 as a synthetic intermediate or fragment grants access to a scaffold that, when elaborated, yields nanomolar-affinity DCN1/2 inhibitors, a property absent in simpler benzothiazole amides.
